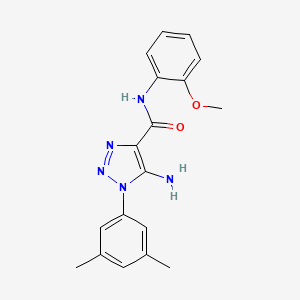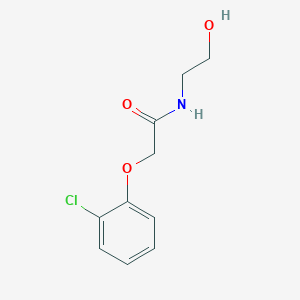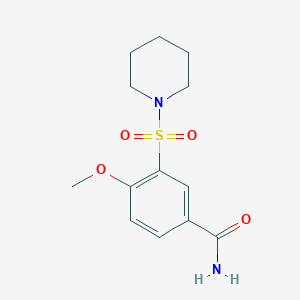
3-(2-fluorophenoxy)propyl thiocyanate
Vue d'ensemble
Description
3-(2-fluorophenoxy)propyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further connected to a thiocyanate group. Thiocyanates are valued for their ability to efficiently access various sulfur-containing functional groups and scaffolds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenoxy)propyl thiocyanate can be achieved through several methods. One common approach involves the reaction between an alkyl halide and an alkali thiocyanate in aqueous media. For instance, the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol is illustrative . This method can be adapted for the synthesis of this compound by using the appropriate alkyl halide and thiocyanate salt.
Industrial Production Methods
Industrial production of thiocyanates often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-fluorophenoxy)propyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: Thiocyanates can be oxidized to form thiocarbamates or reduced to thioates and cyanides.
Isomerization: Some thiocyanates can isomerize to form isothiocyanates under certain conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Thiocarbamates are common products of oxidation reactions.
Reduction Products: Thioates and cyanides are typical products of reduction reactions.
Applications De Recherche Scientifique
3-(2-fluorophenoxy)propyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Medicine: Research into thiocyanates has explored their potential as therapeutic agents due to their biological activities.
Industry: Thiocyanates are used in the production of dyes, elastomers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-(2-fluorophenoxy)propyl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can participate in nucleophilic and electrophilic reactions, leading to the formation of various biologically active compounds. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl thiocyanate
- Isopropyl thiocyanate
- Allyl thiocyanate
Uniqueness
3-(2-fluorophenoxy)propyl thiocyanate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties compared to other thiocyanates. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other thiocyanates may not be as effective .
Propriétés
IUPAC Name |
3-(2-fluorophenoxy)propyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSQWGBCMQNRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(3-FLUOROPHENYL)ACETAMIDE](/img/structure/B4642816.png)
![N-[6-tert-butyl-3-(carbamoylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4642828.png)
![(2-Naphthalen-1-yl-2-oxoethyl) 2-[(4-methylphenyl)sulfonylamino]acetate](/img/structure/B4642834.png)
![N-(4-bromophenyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4642838.png)
![2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B4642848.png)


![N,N-dimethyl-N'-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B4642867.png)
![ethyl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B4642873.png)
![2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4642885.png)
![5-(3,4-dichlorophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4642909.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642914.png)

![2-{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4642934.png)
